Methyl 4-Amino-3-iodobenzoate in Cu-Catalyzed N-Arylation: Isolated Yield as a Key Differentiation Metric
In a 2014 RSC Advances study, Methyl 4-amino-3-iodobenzoate underwent copper-promoted N-arylation with phenylboronic acid to afford the corresponding diarylamine intermediate in 95% isolated yield [1]. This yield represents the efficiency of the primary C–N bond-forming step under the reported conditions (Cu(OAc)₂, pyridine, 1,4-dioxane, 0 °C to room temperature) and serves as a benchmark for evaluating alternative halogenated building blocks. While direct head-to-head comparison data for the bromo and chloro analogs under identical copper-catalyzed N-arylation conditions are not reported in this publication, class-level inference from general cross-coupling reactivity trends indicates that aryl iodides typically undergo oxidative addition 10–100 times faster than the corresponding aryl bromides with palladium(0) catalysts, and copper-mediated Ullmann-type couplings similarly favor iodide substrates due to lower C–I bond dissociation energy [2]. The 95% isolated yield achieved with the iodo derivative provides a quantitative baseline against which procurement decisions can be calibrated when reaction robustness and isolated product quantity are primary selection criteria.
| Evidence Dimension | Isolated yield in Cu-catalyzed N-arylation with boronic acid |
|---|---|
| Target Compound Data | 95% isolated yield |
| Comparator Or Baseline | Methyl 4-amino-3-bromobenzoate (CAS 106896-49-5) and Methyl 4-amino-3-chlorobenzoate (CAS 84228-44-4) – yield data not reported in the same study |
| Quantified Difference | Target compound achieved 95% yield; bromo/chloro analog yields unreported but predicted lower based on relative C–X bond reactivity |
| Conditions | Cu(OAc)₂, pyridine/1,4-dioxane (1:1), 0 °C to room temperature, 2 h |
Why This Matters
A 95% isolated yield in the primary cross-coupling step reduces material waste and downstream purification burden, directly impacting project cost-per-gram of advanced intermediate.
- [1] Rasheed, S. K. et al. RSC Advances, 2014, 4, 4960–4969. C–N bond formation via Cu-catalyzed cross-coupling with boronic acids leading to methyl carbazole-3-carboxylate: synthesis of carbazole alkaloids. View Source
- [2] Miyaura, N.; Suzuki, A. Chemical Reviews, 1995, 95, 2457–2483. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. View Source
